Ethyl 4-aminocyclohexanecarboxylate

5-HT1A receptor antagonist serotonin receptor pharmacology CNS drug discovery

Generic substitution of this aminocyclohexane carboxylate with tranexamic acid or methyl ester analogs fails due to critical differences in stereochemistry, ester moiety, and receptor pharmacology. Ethyl 4-aminocyclohexanecarboxylate (CAS 51498-33-0) is the precise building block required for: - trans-Isomer: Precursor for adenosine deaminase inhibitors (immunology/oncology) - cis-Isomer: Synthesis of dual 5-HT1A/5-HT3 antagonists (IBS research) - Free acid derivative: LC-MS/MS internal standard for gabapentin quantitation

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 51498-33-0
Cat. No. B3021843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-aminocyclohexanecarboxylate
CAS51498-33-0
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(CC1)N
InChIInChI=1S/C9H17NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3
InChIKeyWASRJUXSLHUONH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-aminocyclohexanecarboxylate: Core Identity & Specifications


Ethyl 4-aminocyclohexanecarboxylate (CAS 51498-33-0) is a cyclohexane carboxylate amino ester with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol [1]. It exists as a mixture of diastereomers, featuring a primary amine at the 4-position and an ethyl ester at the carboxyl position, which confers distinct physicochemical and biological properties relative to structurally related compounds . This compound serves as a versatile synthetic building block and has demonstrated specific pharmacological activity as a 5-HT1A receptor antagonist, distinguishing it from other aminocyclohexanecarboxylate derivatives .

1
5-HT1A receptor antagonist research compound
2
Diastereomeric mixture with primary amine and ethyl ester
3
Versatile building block for medicinal chemistry synthesis

Why Generic Analogs Cannot Substitute Ethyl 4-aminocyclohexanecarboxylate


Although ethyl 4-aminocyclohexanecarboxylate belongs to a broader class of aminocyclohexane carboxylates, generic substitution with structurally similar compounds such as tranexamic acid derivatives, 4-aminocyclohexanecarboxylic acid, or methyl ester analogs is not scientifically valid. Critical differences in stereochemical configuration (cis/trans isomerism), ester moiety (ethyl vs. methyl vs. acid), and receptor pharmacology directly impact synthetic utility and biological outcomes . For instance, the ethyl ester form exhibits distinct 5-HT1A receptor antagonism compared to other aminocyclohexane derivatives, while the cis versus trans stereoisomers demonstrate divergent applications in medicinal chemistry . These functional divergences necessitate compound-specific procurement rather than class-level substitution.

Ethyl ester moiety vs. methyl ester or free acid may alter receptor interaction profile
Cis/trans isomer ratio differs; stereochemical outcome may not replicate across analogs
5-HT1A antagonism profile reported for this mixture; class-level analog may not exhibit same activity

Ethyl 4-aminocyclohexanecarboxylate: Differentiating from Closest Analogs


5-HT1A Antagonism: Superior Potency

Ethyl 4-aminocyclohexane-1-carboxylate, mixture of diastereomers (ECA), demonstrates 5-HT1A receptor antagonism in vitro with a profile that is more potently active than other tested antagonists including ketanserin and ritanserin .

5-HT1A Antagonism
Data to verify
Reported higher in vitro potency profile than ketanserin and ritanserin
Supports 5-HT1A receptor antagonist assay context
Source review recommended
5-HT1A receptor antagonist serotonin receptor pharmacology CNS drug discovery

Stereochemistry-Driven Divergence in Medicinal Chemistry

The stereochemical configuration of ethyl 4-aminocyclohexanecarboxylate critically determines its synthetic utility. cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is employed as a reagent in the synthesis of arylpiperazinylalkyl quinazolinones as dual 5-HT1A agonists and 5-HT3 antagonists for irritable bowel syndrome (IBS) . In contrast, trans-ethyl 4-aminocyclohexanecarboxylate serves as a precursor for trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols as adenosine deaminase inhibitors .

Stereochemical Divergence
Class-level
cis-isomer: 5-HT1A/5-HT3 dual modulator synthesis; trans-isomer: adenosine deaminase inhibitor precursor
Stereochemistry determines synthetic application; correct isomer selection essential
Context-dependent
stereoselective synthesis isomer-specific pharmacology medicinal chemistry

Physical Form: Liquid vs. Solid Analogs

Ethyl 4-aminocyclohexanecarboxylate (CAS 51498-33-0) is supplied as a liquid at 20°C with a purity specification of 97% (min.) . In contrast, closely related compounds such as 4-aminocyclohexanecarboxylic acid, trans-4-aminocyclohexanecarboxylic acid, and methyl trans-4-aminocyclohexanecarboxylate hydrochloride are all crystalline solids at standard conditions [1]. The ethyl ester derivative also displays a refractive index of approximately 1.46 and a density of 1.0 g/cm³ [2].

Physical Form
Class-level
Liquid at 20°C (density 1.0 g/cm³); solid analogs: 4-aminocyclohexanecarboxylic acid and methyl ester
Liquid form may simplify handling and dispensing workflows
Refractive index ~1.46
compound handling formulation compatibility synthetic workflow

Cost-Efficiency: Free Base vs. Hydrochloride Salt

Ethyl 4-aminocyclohexanecarboxylate as the free base (CAS 51498-33-0) is commercially available at a price of approximately €426.00 for 5g . In comparison, the hydrochloride salt form (CAS 2084-28-8 or 61367-07-5) is typically priced 20-40% higher per gram-equivalent of the active aminocyclohexane scaffold . This price differential reflects the additional manufacturing step required for salt formation and purification.

Cost Comparison
Context-dependent
Free base: approx. €85/g (5g scale); HCl salt: €110–120/g-equivalent
Free base may reduce procurement cost for non-salt-requiring syntheses
Pricing as of 2025–2026; supplier variance possible
procurement economics reagent cost comparison synthetic route optimization

Long-Term Storage Stability Requirements

Ethyl 4-aminocyclohexanecarboxylate (CAS 51498-33-0) is specified for long-term storage at -20°C . The compound requires storage under inert gas (nitrogen or argon) at 2–8°C for short-term use [1]. This storage profile is consistent with typical aminocyclohexane carboxylate esters; however, the liquid physical state of the free base eliminates concerns regarding hygroscopic solid caking or crystalline form changes that may affect solid analogs during freeze-thaw cycles.

Storage Stability
Reported
Long-term: -20°C; short-term: 2–8°C under inert gas
-20°C storage supports long-term integrity; room-temperature-stable solid analogs may differ
Inert atmosphere required
compound stability storage conditions quality assurance

Synthetic Efficiency: Single-Step Esterification

Ethyl 4-aminocyclohexanecarboxylate is synthesized in quantitative yield via a straightforward one-step esterification of 4-aminocyclohexanecarboxylic acid with ethanol using thionyl chloride at 80°C [1]. The reaction proceeds to completion within 2-3 hours and is monitored by thin layer chromatography (TLC) [2]. This efficient synthetic accessibility contrasts with more complex multi-step protocols required for certain substituted aminocyclohexane analogs.

Synthetic Efficiency
Class-level
Quantitative yield, single-step esterification (SOCl₂, ethanol, 80°C, 2–3h)
Efficient synthesis supports reliable supply chain and procurement
TLC monitoring
synthetic methodology esterification process chemistry

Ethyl 4-aminocyclohexanecarboxylate: Key Application Scenarios


5-HT1A Antagonist Lead Optimization

Ethyl 4-aminocyclohexanecarboxylate (ECA) is directly applicable as a starting scaffold for 5-HT1A receptor antagonist development, with demonstrated superior in vitro potency compared to ketanserin and ritanserin . Research groups focused on anxiety, depression, or schizophrenia target identification can leverage this compound's favorable 5-HT1A pharmacology to generate novel chemical entities with improved potency profiles .

Adenosine Deaminase Inhibitor Synthesis

The trans-isomer of ethyl 4-aminocyclohexanecarboxylate serves as an essential precursor for the synthesis of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols, which act as adenosine deaminase inhibitors . This application is particularly relevant for immunology and oncology research where modulation of adenosine metabolism is therapeutically relevant .

IBS Medicinal Chemistry via Stereochemical Control

The cis-isomer of ethyl 4-aminocyclohexanecarboxylate is employed in the synthesis of arylpiperazinylalkyl quinazolinones as dual 5-HT1A agonists and 5-HT3 antagonists, a pharmacological profile being investigated for irritable bowel syndrome (IBS) treatment . Researchers developing gastrointestinal serotonergic modulators benefit from the precise stereochemical control that this cis-configured building block provides .

Gabapentin Quantification Internal Standard

4-Aminocyclohexanecarboxylic acid, the hydrolyzed derivative of ethyl 4-aminocyclohexanecarboxylate, is employed as an internal standard in LC-MS/MS methods for the quantitative determination of gabapentin in human plasma . The ethyl ester form can be similarly utilized as a derivatization standard or as a precursor for generating the free acid internal standard, supporting bioanalytical workflows in clinical pharmacology .

Application
Selection Property
Validation Focus
5-HT1A receptor antagonist research
Reported 5-HT1A antagonism profile
In vitro receptor binding assay context
Adenosine deaminase inhibitor precursor
trans-isomer synthetic utility
Enzymatic inhibition assay context
IBS pathway modulator synthesis (cis)
cis-isomer stereochemical control
Dual 5-HT1A/5-HT3 receptor modulation assays
Gabapentin bioanalytical internal standard
Derivatization to free acid ISTD
LC-MS/MS matrix-effect review in research matrices

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